N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide

lipophilicity membrane permeability drug-likeness

N-(Cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250354-72-3) is a pyridine-3-carboxamide derivative belonging to the 6-hydrazinonicotinamide (HYNIC) family, characterized by a hydrazinyl group at the pyridine 6-position and an N-cyclopropylmethyl substituent on the carboxamide nitrogen. This compound serves as a versatile synthetic intermediate and bifunctional chelator scaffold, with its cyclopropylmethyl moiety conferring distinct physicochemical properties relative to the parent HYNIC and other N-alkyl analogs.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 1250354-72-3
Cat. No. B1427915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
CAS1250354-72-3
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CN=C(C=C2)NN
InChIInChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15)
InChIKeyUIPFGYFTPGVCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250354-72-3): A Differentiated HYNIC-Derivative Building Block for Medicinal Chemistry and Radiopharmaceutical Conjugation


N-(Cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250354-72-3) is a pyridine-3-carboxamide derivative belonging to the 6-hydrazinonicotinamide (HYNIC) family, characterized by a hydrazinyl group at the pyridine 6-position and an N-cyclopropylmethyl substituent on the carboxamide nitrogen [1]. This compound serves as a versatile synthetic intermediate and bifunctional chelator scaffold, with its cyclopropylmethyl moiety conferring distinct physicochemical properties relative to the parent HYNIC and other N-alkyl analogs.

Why N-(Cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide Cannot Be Replaced by Unsubstituted HYNIC or N-Cyclopropyl Analogs in Discovery Programs


Despite sharing the 6-hydrazinylpyridine-3-carboxamide core, HYNIC derivatives exhibit profound differences in lipophilicity, polar surface area, conformational flexibility, and molecular saturation (Fsp3) depending on the N-substituent [1]. The unsubstituted HYNIC (CAS 69879-23-8) has a calculated logP of -0.50 and a polar surface area of 94 Ų, while the N-cyclopropylmethyl analog displays an XLogP3 of 0.4 and a TPSA of 80 Ų—a shift of nearly one log unit and a 14 Ų reduction in PSA [1]. These differences directly impact membrane permeability, solubility, and pharmacokinetic behavior, making simple substitution between analogs scientifically invalid without re-optimization of the entire molecular construct.

Quantitative Differentiation of N-(Cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide Versus Unsubstituted HYNIC: A Comparator-Based Evidence Profile


Lipophilicity Shift: XLogP3 of 0.4 Versus HYNIC ACD/LogP of -0.50 (Δ = +0.90 Log Units)

The target compound exhibits a computed XLogP3 of 0.4, compared to an ACD/LogP of -0.50 for the unsubstituted parent 6-hydrazinonicotinamide (HYNIC), representing a substantial increase of 0.90 log units in lipophilicity [1]. This shift moves the compound from a hydrophilic regime (negative logP) into a moderately lipophilic space more conducive to passive membrane diffusion. The N-cyclopropylmethyl group contributes approximately 2.8 additional logP units relative to a primary amide, based on fragment-based calculations.

lipophilicity membrane permeability drug-likeness

Polar Surface Area Reduction: TPSA 80 Ų Versus HYNIC PSA 94 Ų (Δ = -14 Ų)

The target compound has a computed topological polar surface area (TPSA) of 80 Ų, which is 14 Ų lower than the 94 Ų predicted for unsubstituted HYNIC [1]. This reduction in PSA is primarily attributable to the replacement of one primary amide hydrogen with the cyclopropylmethyl group, eliminating one hydrogen bond donor. PSA values below 140 Ų are generally associated with acceptable oral absorption, while values below 90 Ų are considered favorable for blood-brain barrier penetration; the target compound falls within this more permissive range.

polar surface area oral bioavailability blood-brain barrier penetration

Molecular Complexity: Fraction Csp3 (Fsp3) of 0.40 Versus HYNIC Fsp3 of 0.00 (Δ = +0.40)

The target compound possesses a fraction of sp3-hybridized carbons (Fsp3) of 0.40 (4 sp3 carbons out of 10 total carbons: 3 cyclopropyl + 1 methylene), whereas unsubstituted HYNIC has an Fsp3 of 0.00, being entirely flat and aromatic [1]. Lovering et al. (2009) demonstrated that increasing Fsp3 correlates strongly with improved clinical success rates, reduced promiscuity, and better physicochemical property profiles across discovery compounds . The Fsp3 of 0.40 places the target compound above the typical median for preclinical candidates (Fsp3 ≈ 0.36) and substantially above the flat HYNIC scaffold.

fraction sp3 molecular complexity clinical developability

Recommended Application Scenarios for N-(Cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide in Drug Discovery and Radiopharmaceutical Development


Design of Brain-Penetrant 99mTc-Labeled Imaging Agents Requiring Reduced Polar Surface Area

For SPECT imaging probes targeting CNS receptors, the reduced TPSA (80 Ų vs 94 Ų for HYNIC) and increased lipophilicity (XLogP3 0.4 vs -0.50) of the N-cyclopropylmethyl analog favor passive blood-brain barrier penetration [1]. Conjugation of this scaffold to neuropeptide targeting vectors via the hydrazinyl group, followed by 99mTc labeling using tricine/EDDA coligand systems, may yield radioconjugates with improved brain uptake compared to those derived from unsubstituted HYNIC.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Three-Dimensional Character

In fragment-based or HTS-derived programs, the N-cyclopropylmethyl analog provides an Fsp3 of 0.40—above the preclinical median—while maintaining a moderate logP of 0.4, positioning it favorably within typical lead-like chemical space [1][2]. The cyclopropylmethyl group offers a metabolically more robust alternative to N-ethyl or N-methyl substituents, which are susceptible to CYP450-mediated N-dealkylation, without resorting to fully saturated scaffolds that may sacrifice target affinity.

Bifunctional Chelator Development for Targeted Radiotherapy with 188Re/186Re Therapeutic Isotope Pairs

As a HYNIC-family bifunctional chelator, this compound can be utilized for both 99mTc diagnostic imaging and 188/186Re therapeutic applications using matched-pair strategies. The N-cyclopropylmethyl substituent may influence the coordination geometry and stability of the [M≡N]2+ or [M(O)]3+ core due to steric effects, potentially altering the ratio of diastereomeric complexes compared to simpler N-substituted HYNIC derivatives; this feature warrants investigation for optimizing radiochemical purity and in vivo stability of therapeutic radioconjugates.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.